molecular formula C14H22N2O B14228832 N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide CAS No. 821779-99-1

N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide

Katalognummer: B14228832
CAS-Nummer: 821779-99-1
Molekulargewicht: 234.34 g/mol
InChI-Schlüssel: AFSCCSFAAHISSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a formamide group attached to a 2,4,6-trimethylphenyl ring and a 3-(methylamino)propyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide typically involves the reaction of 2,4,6-trimethylaniline with formic acid and 3-(methylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve heating the reactants in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2,4,6-Trimethylphenyl)formamide: Similar structure but lacks the 3-(methylamino)propyl chain.

    N,N-Bis[3-(methylamino)propyl]methylamine: Contains a similar 3-(methylamino)propyl chain but differs in the overall structure.

Uniqueness

N-[3-(Methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide is unique due to the combination of the formamide group, 2,4,6-trimethylphenyl ring, and 3-(methylamino)propyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

821779-99-1

Molekularformel

C14H22N2O

Molekulargewicht

234.34 g/mol

IUPAC-Name

N-[3-(methylamino)propyl]-N-(2,4,6-trimethylphenyl)formamide

InChI

InChI=1S/C14H22N2O/c1-11-8-12(2)14(13(3)9-11)16(10-17)7-5-6-15-4/h8-10,15H,5-7H2,1-4H3

InChI-Schlüssel

AFSCCSFAAHISSJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)N(CCCNC)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.